Bis-Maleimide amine
Overview
Description
Bis-Maleimide amine is a compound that belongs to the class of bismaleimides, which are widely used in various high-tech fields due to their excellent thermal stability, mechanical properties, and resistance to moisture, radiation, and corrosion . These properties make this compound an important material in the aerospace, electronics, and automotive industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Maleimide amine can be synthesized through several methods. One common approach involves the copolymerization of bismaleimide with diamines. For instance, a thermosetting resin system based on bismaleimide can be developed via copolymerization with 4,4’-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane . The curing behavior of the resin system is evaluated using curing kinetics, and the dispersibility of the modified graphene oxide in the resin is observed through polarizing optical microscopy .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale polymerization techniques. The process typically involves the use of high-temperature reactors and controlled environments to ensure the desired properties of the final product. The production methods are designed to maximize yield and minimize impurities, ensuring the compound’s suitability for high-performance applications .
Chemical Reactions Analysis
Types of Reactions
Bis-Maleimide amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include dibromomaleimides, thiols, and amines. For example, by consecutive conjugation of a thiol and an amine to dibromomaleimides, aminothiomaleimides can be generated efficiently . The amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .
Major Products Formed
The major products formed from these reactions include aminothiomaleimides and other substituted derivatives, which have various applications in different fields .
Scientific Research Applications
Bis-Maleimide amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Bis-Maleimide amine exerts its effects involves the deactivation of the electrophilicity of the maleimide group by the amine, which precludes further reactivity and generates stable conjugates . This mechanism is particularly useful in bioconjugation applications, where stability and specificity are crucial .
Comparison with Similar Compounds
Bis-Maleimide amine can be compared with other similar compounds, such as:
3,4-Disubstituted Maleimides: These compounds often show pronounced biological activity and are used as pharmaceutical agents or reactive dyes.
Dibromomaleimides: Used in bioconjugation strategies to generate stable conjugates.
The uniqueness of this compound lies in its ability to form stable conjugates through the deactivation of the electrophilicity of the maleimide group by the amine, making it highly suitable for applications requiring stability and specificity .
Properties
IUPAC Name |
N-(6-aminohexyl)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O7/c27-14-4-1-2-5-16-29-26(39)19(30-21(34)13-18-32-24(37)10-11-25(32)38)7-3-6-15-28-20(33)12-17-31-22(35)8-9-23(31)36/h8-11,19H,1-7,12-18,27H2,(H,28,33)(H,29,39)(H,30,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFYVGMUAROSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCCCCCN)NC(=O)CCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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